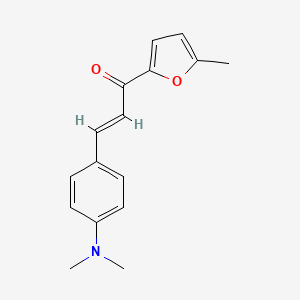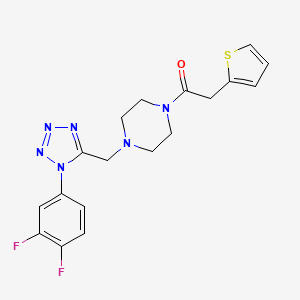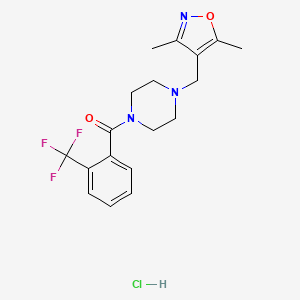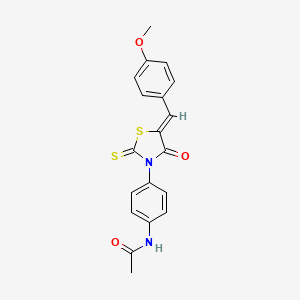![molecular formula C17H10F2N2O3S B2519327 N-(4,6-difluorobenzo[d]thiazol-2-yl)-7-methoxybenzofuran-2-carboxamide CAS No. 921529-20-6](/img/structure/B2519327.png)
N-(4,6-difluorobenzo[d]thiazol-2-yl)-7-methoxybenzofuran-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds involves coupling reactions . For instance, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides derivatives were synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .Molecular Structure Analysis
The molecular structure of similar compounds was analyzed based on IR, 1H, 13C NMR, and mass spectral data . The aromaticity of the thiazole ring is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, and others .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds were determined using spectroanalytical data (NMR, IR) and elemental analysis . Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .Aplicaciones Científicas De Investigación
Synthesis and Chemical Characterization
- The synthesis of related compounds involves complex chemical reactions, leading to the creation of novel heterocyclic compounds with potential biological activities. For example, compounds derived from visnaginone and khellinone have shown to exhibit anti-inflammatory and analgesic properties, indicating the versatility of such molecular frameworks in drug design (A. Abu‐Hashem, S. Al-Hussain, M. Zaki, 2020).
Potential Antibacterial and Antimicrobial Properties
- Novel thiazolidine-2,4-dione carboxamide and amino acid derivatives have been synthesized, showing moderate antibacterial and antifungal activities against a range of pathogens, highlighting the therapeutic potential of structurally similar compounds in addressing resistant microbial strains (Rakia Abd Alhameed et al., 2019).
Anticancer Research
- The development of ferrocenylmethyl benzene-carboxamide derivatives shows that structurally related compounds can exhibit cytotoxic effects on cancer cell lines, underlining the importance of such compounds in the development of new anticancer agents (Paula N. Kelly et al., 2007).
Discovery of Novel Synthetic Pathways
- Research into the synthesis of diverse heterocyclic compounds from a single precursor demonstrates the chemical versatility and potential applications of compounds like N-(4,6-difluorobenzo[d]thiazol-2-yl)-7-methoxybenzofuran-2-carboxamide in generating a wide array of bioactive molecules (Mark A. Honey et al., 2012).
Mecanismo De Acción
Direcciones Futuras
The future directions for research on this compound could involve further exploration of its potential biological activities and therapeutic applications. The development of new molecules from this scaffold to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules could be a promising area of research .
Propiedades
IUPAC Name |
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-7-methoxy-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10F2N2O3S/c1-23-11-4-2-3-8-5-12(24-15(8)11)16(22)21-17-20-14-10(19)6-9(18)7-13(14)25-17/h2-7H,1H3,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDLCFGSJRBXKRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)NC3=NC4=C(C=C(C=C4S3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10F2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4,6-difluorobenzo[d]thiazol-2-yl)-7-methoxybenzofuran-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]-3,4-dimethoxybenzamide](/img/structure/B2519244.png)
![2-[3-(2-Ethoxyphenoxy)-4-oxochromen-7-yl]oxyacetonitrile](/img/structure/B2519247.png)








![(1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone](/img/structure/B2519263.png)


![Tricyclo[2.2.1.02,6]heptane-3-thiol](/img/structure/B2519266.png)